molecular formula C11H8BrN3O3S2 B3491956 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide

5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide

Cat. No.: B3491956
M. Wt: 374.2 g/mol
InChI Key: MGVKBWJFXGLPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is a synthetic organic compound that features a bromine atom, a benzimidazole moiety, and a thiophene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Sulfonamide Formation: The thiophene sulfonamide group can be introduced by reacting the brominated benzimidazole with a thiophene sulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Azides, thiocyanates, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an antimicrobial agent. The presence of the benzimidazole and thiophene moieties contributes to its activity against various bacterial and fungal strains.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anticancer agents. The ability to modify the structure allows for the optimization of pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties, owing to the conjugated systems present in its structure.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene sulfonamide group can inhibit enzymes by mimicking the natural substrate, leading to the inhibition of key metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-furamide
  • 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-pyridinesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This uniqueness can be leveraged in designing molecules with specific biological activities or material properties.

Properties

IUPAC Name

5-bromo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3S2/c12-9-3-4-10(19-9)20(17,18)15-6-1-2-7-8(5-6)14-11(16)13-7/h1-5,15H,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGVKBWJFXGLPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(S3)Br)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-bromo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-thiophenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.